(HO)BH-O-BH(OH)
Description
Properties
Molecular Formula |
B2H4O3 |
|---|---|
Molecular Weight |
73.66 g/mol |
IUPAC Name |
hydroxyboranyloxyborinic acid |
InChI |
InChI=1S/B2H4O3/c3-1-5-2-4/h1-4H |
InChI Key |
VBXDEEVJTYBRJJ-UHFFFAOYSA-N |
SMILES |
B(O)OBO |
Canonical SMILES |
B(O)OBO |
Origin of Product |
United States |
Mechanistic Pathways and Reactivity Profiles of Dihydroxy μ Oxodiboranediyl
Oxidative Addition and Reductive Elimination Reactions at Boron Centers
Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, and recent studies have extended these concepts to main-group elements, including boron. These processes involve changes in the oxidation state and coordination number of the boron center.
Interaction with Small Molecules and Probing of Active Sites
The reactivity of diboron (B99234) compounds with small molecules is a critical area of research, offering insights into their potential as catalysts and reagents. While direct studies on dihydroxy-μ-oxodiboranediyl are limited, the behavior of related diboron species provides a framework for understanding its potential interactions. Diboron compounds are known to activate small molecules like H₂, a process that can be considered a formal oxidative addition. The presence of hydridic B-H bonds in dihydroxy-μ-oxodiboranediyl suggests its potential to interact with unsaturated substrates through a hydroboration-type mechanism.
The boron centers in dihydroxy-μ-oxodiboranediyl can act as Lewis acids, enabling them to coordinate with Lewis bases. This interaction can facilitate the cleavage of bonds in small molecules, effectively "activating" them for further reaction. The hydroxyl groups on the boron atoms can also play a role in modulating the Lewis acidity of the boron centers and participate in substrate binding through hydrogen bonding.
| Reactant | Product(s) | Reaction Type |
| H₂ | Dihydridodiborane species | Oxidative Addition |
| Alkenes/Alkynes | Hydroborated products | Addition |
| Lewis Bases (e.g., NH₃, H₂O) | Adducts | Coordination |
Exploration of Radical Pathways in Diboron Transformations
While many reactions of boron compounds proceed through ionic or concerted pathways, the involvement of radical species is an emerging area of interest. In the context of diboron transformations, radical pathways can be initiated by thermal or photochemical means. The homolytic cleavage of the B-B or B-H bonds can generate boryl radicals, which are highly reactive intermediates.
For dihydroxy-μ-oxodiboranediyl, the presence of B-H bonds makes it a potential source of hydrogen atoms under radical conditions. These radicals can participate in a variety of transformations, including radical additions to unsaturated systems and hydrogen atom transfer reactions. The stability of the resulting boryl radical, influenced by the hydroxyl and bridging oxygen substituents, would be a key factor in determining the feasibility of such pathways.
Hydrolytic Stability and Ligand Exchange Kinetics
The stability of dihydroxy-μ-oxodiboranediyl in the presence of water and its propensity to exchange ligands are crucial parameters that dictate its utility and lifetime in various chemical environments.
Probing Exchange Dynamics of Hydroxyl and Hydride Ligands
The hydroxyl and hydride ligands on the boron centers of dihydroxy-μ-oxodiboranediyl are not static and can undergo exchange with other species in solution. The kinetics of these exchange processes can be probed using various spectroscopic techniques, such as NMR spectroscopy.
The exchange of hydroxyl groups can be influenced by the pH of the medium, with both acid and base catalysis being possible. The exchange of hydride ligands is also a key process, particularly in the context of its reactivity in hydroboration and reduction reactions. The B-O-B bridge is expected to influence the lability of both the hydroxyl and hydride ligands.
| Ligand | Exchange Conditions | Influencing Factors |
| Hydroxyl (-OH) | Aqueous media, presence of acid or base | pH, temperature, solvent |
| Hydride (-H) | Presence of other hydridic sources or reducible substrates | Substrate concentration, temperature |
Acid-Base Catalysis in Boron-Mediated Hydroboration-Related Processes
The hydroboration reaction, the addition of a B-H bond across a double or triple bond, is a cornerstone of organoboron chemistry. The reactivity of dihydroxy-μ-oxodiboranediyl in such processes can be significantly influenced by acid or base catalysis.
A Lewis acid could coordinate to the bridging oxygen or a hydroxyl group, increasing the electrophilicity of the boron centers and enhancing their reactivity towards nucleophilic alkenes or alkynes. Conversely, a base could deprotonate a hydroxyl group, forming a borate-like species with increased nucleophilicity, or interact with the B-H bond, facilitating hydride transfer. The ambiphilic nature of the B-O-B framework allows for potential cooperative catalysis.
Nucleophilic and Electrophilic Attack on the Boron-Oxygen-Boron Framework
The electron distribution within the B-O-B framework of dihydroxy-μ-oxodiboranediyl makes it susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic attack is likely to target the electron-deficient boron centers. Strong nucleophiles can lead to the cleavage of the B-O-B bridge or displacement of the hydroxyl or hydride ligands. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.
Electrophilic attack, on the other hand, would likely target the electron-rich oxygen atom of the B-O-B bridge or the oxygen atoms of the hydroxyl groups. Protonation or coordination of a Lewis acid to the oxygen atom could activate the molecule for subsequent reactions, such as rearrangement or fragmentation. The interplay between the nucleophilic and electrophilic sites within the molecule is a key feature of its reactivity.
| Attacking Species | Target Site | Potential Outcome |
| Nucleophile (e.g., Nu⁻) | Boron centers | B-O bond cleavage, ligand displacement |
| Electrophile (e.g., E⁺) | Oxygen atoms | Protonation, Lewis acid coordination, activation |
Role of the Bridging Oxygen in Directing Molecular Reactivity
The bridging oxygen atom in dihydroxy-μ-oxodiboranediyl, (HO)BH-O-BH(OH), plays a pivotal role in dictating the molecule's reactivity. Its influence stems from a combination of its electronegativity, its ability to engage in pπ-pπ bonding with the adjacent boron atoms, and the geometric constraints it imposes on the B-O-B linkage.
The high electronegativity of the oxygen atom induces a significant polarization of the B-O bonds, rendering the boron atoms electrophilic. This inherent Lewis acidity at the boron centers is a primary driver of the compound's reactivity towards nucleophiles. The interaction of nucleophiles with the vacant p-orbitals on the boron atoms is a key step in many of its reactions.
Computational studies on related oxygen-bridged dicopper(II) complexes have shown that the bridging oxygen can facilitate electron transfer processes and play a direct role in the activation of small molecules. nih.gov While a direct analogy cannot be drawn, it highlights the potential for the bridging oxygen in dihydroxy-μ-oxodiboranediyl to participate in redox reactions or to mediate the interaction with other reactants. The reactivity of these types of complexes is crucial in catalytic cycles, such as the selective catalytic reduction of NOx. nih.gov
The geometry of the B-O-B linkage, which is influenced by the bridging oxygen, also plays a critical role. The bond angle and bond lengths can affect the accessibility of the boron atoms to incoming reagents and influence the stereochemical outcome of reactions.
Stereoelectronic Effects in Substituent Addition and Elimination Reactions
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are critical in understanding the addition and elimination reactions of dihydroxy-μ-oxodiboranediyl. These effects govern the preferred trajectories of attacking nucleophiles and the ease with which leaving groups depart.
In addition reactions, the incoming nucleophile will preferentially attack the boron atom from a trajectory that allows for optimal overlap with the vacant p-orbital. The orientation of the existing B-O and B-OH bonds will influence this approach. For instance, hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals can stabilize certain transition states over others. The β-boron effect, a well-documented stereoelectronic phenomenon, demonstrates how a boron atom can stabilize a developing positive charge on an adjacent carbon atom through σ(C-B) hyperconjugation, thereby directing the regioselectivity of electrophilic additions to alkenes. organic-chemistry.org While this specific effect applies to carbon-boron bonds, similar hyperconjugative interactions involving the B-O bonds in dihydroxy-μ-oxodiboranediyl are expected to influence its reactivity.
Elimination reactions from boron-containing compounds are also under stereoelectronic control. The departure of a leaving group from a boron center is often facilitated by the anti-periplanar alignment of a bond that can donate electron density into the emptying orbital of the boron-leaving group bond. This is analogous to the well-known E2 elimination mechanism in carbon chemistry. The geometry of the dihydroxy-μ-oxodiboranediyl molecule will dictate which bonds can achieve this optimal alignment, thus determining the feasibility and rate of elimination reactions.
Studies on borazines, which contain B-N bonds, have shown that hyperconjugative interactions can significantly impact the stability and reactivity of the boron centers. rsc.org Similar effects are anticipated in B-O-B systems. The interaction of the lone pairs on the hydroxyl oxygens with the adjacent B-O σ* orbitals can also influence the reactivity and conformational preferences of the molecule.
| Reaction Type | Key Stereoelectronic Factor | Consequence |
| Nucleophilic Addition | Optimal overlap with boron p-orbital | Directs trajectory of incoming nucleophile |
| Hyperconjugative stabilization of transition state | Influences reaction rate and selectivity | |
| Elimination | Anti-periplanar alignment of a donor bond with the B-Leaving Group σ* orbital | Facilitates departure of the leaving group |
| Electronic effects of substituents on intermediate stability | Determines the feasibility of the reaction pathway |
Polymerization and Oligomerization Pathways of Hydroxy-Diboroxane Units
Mechanistic Aspects of Self-Assembly Processes and Network Formation
The self-assembly of hydroxy-diboroxane units is primarily driven by the reversible formation of boroxine (B1236090) rings, which are six-membered rings with alternating boron and oxygen atoms. This process involves the intermolecular dehydration of boronic acids or, in this context, the hydroxyl groups of dihydroxy-μ-oxodiboranediyl and its oligomers. The dynamic nature of the B-O bond formation and cleavage allows for the formation of well-ordered supramolecular structures and covalent organic frameworks (COFs).
The mechanism of self-assembly begins with the intermolecular condensation of the hydroxyl groups, eliminating water and forming new B-O-B linkages. This process can lead to the formation of linear or cyclic oligomers. The formation of the thermodynamically stable six-membered boroxine ring is a strong driving force in these systems. The equilibrium between the linear/monomeric species and the cyclic boroxine trimers can be influenced by factors such as concentration, temperature, and the presence of water.
The self-assembly of rationally designed diboronic acids has been shown to produce nanometer-sized boroxine cages, demonstrating the high degree of control achievable through this process. elsevierpure.com The geometry of the monomer unit dictates the final architecture of the self-assembled structure. For linear hydroxy-diboroxane units, intermolecular interactions would likely lead to the formation of ladder-like or sheet-like structures, held together by newly formed B-O-B linkages.
The formation of these networks is a dynamic covalent chemistry process, meaning the connections are reversible. This allows for "error-checking" and self-healing, where misaligned units can disconnect and reassemble into a more stable, ordered structure. This is a key advantage in the formation of crystalline COFs from boronic acid building blocks. On surfaces, the self-assembly of boroxine-based oligomers can lead to the formation of highly ordered two-dimensional structures. csic.es
| Process | Driving Force | Key Intermediates | Final Products |
| Oligomerization | Intermolecular dehydration of hydroxyl groups | Linear and branched oligomers | Polyboroxanes |
| Cyclization | Thermodynamic stability of the six-membered ring | Dimer and trimer intermediates | Boroxine rings |
| Network Formation | Reversible B-O-B bond formation | Oligomeric fragments | Covalent Organic Frameworks (COFs), extended networks |
Control Over Molecular Weight and Topology in Boron-Containing Architectures
Molecular Weight Control:
The molecular weight of polyboroxanes can be controlled by several methods common to condensation polymerization. One approach is to use a slight excess of one of the reactive functional groups. In the self-condensation of dihydroxy-μ-oxodiboranediyl, this is not directly applicable. However, the addition of a monofunctional "capping" agent, such as a simple boronic acid (R-B(OH)2), can terminate the growing polymer chains, thereby limiting the final molecular weight. The ratio of the difunctional monomer to the monofunctional capping agent will determine the average degree of polymerization.
Another method involves controlling the reaction conditions, such as temperature and reaction time. Stopping the polymerization at a specific time can yield polymers of a desired molecular weight, although this can lead to a broad molecular weight distribution. The removal of water, a byproduct of the condensation, is also critical. Efficient water removal drives the equilibrium towards polymer formation and higher molecular weights.
Topology Control:
The topology of the resulting boron-containing architecture is highly dependent on the structure of the monomer and the reaction conditions. The use of a linear difunctional monomer like dihydroxy-μ-oxodiboranediyl would be expected to primarily form linear polymer chains. However, the potential for intramolecular cyclization to form boroxine rings is always present and can compete with linear chain growth. High monomer concentrations tend to favor intermolecular reactions and linear polymer formation, while low concentrations can favor intramolecular cyclization.
The introduction of trifunctional or higher functionality monomers can lead to the formation of branched or cross-linked network structures. The ratio of difunctional to trifunctional monomers can be used to control the degree of branching and the cross-link density of the resulting polymer network.
The dynamic nature of the B-O bond can also be exploited to control topology. Under thermodynamic control, the system will favor the most stable architecture. For example, the use of rigid monomer units with specific bond angles can direct the self-assembly towards the formation of discrete macrocycles or cages rather than extended polymers. elsevierpure.com
| Control Parameter | Effect on Molecular Weight | Effect on Topology |
| Monomer:Capping Agent Ratio | Inversely proportional to the amount of capping agent | Can prevent cross-linking by capping reactive sites |
| Reaction Time/Temperature | Increases with time and temperature (up to degradation) | Can influence the balance between linear growth and cyclization |
| Monomer Concentration | High concentration favors higher molecular weight | High concentration favors linear chains; low concentration favors cyclics |
| Monomer Functionality | Higher functionality leads to rapid gelation | Difunctional -> linear; Trifunctional+ -> branched/network |
| Solvent/Template | Can influence reaction rates | Can direct self-assembly towards specific topologies |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Dihydroxy μ Oxodiboranediyl
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron, Oxygen, and Hydrogen Nuclei
Multinuclear NMR spectroscopy is a cornerstone for the structural analysis of boron compounds. For dihydroxy-μ-oxodiboranediyl, probing the ¹¹B, ¹⁷O, and ¹H nuclei provides a comprehensive picture of the molecular framework. Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% abundance). nsf.gov Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B NMR is the more commonly utilized technique. nsf.gov
The ¹¹B NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents at the boron atom. For dihydroxy-μ-oxodiboranediyl, the boron atoms are tricoordinate, which typically results in chemical shifts appearing in a characteristic downfield region compared to tetracoordinate boron species. sdsu.edu The chemical shift for tricoordinate boronic acids and their derivatives generally falls in the range of δ 27-33 ppm. sdsu.edursc.org
¹⁷O NMR, despite challenges arising from low natural abundance (0.038%) and a large quadrupole moment, offers direct information about the oxygen environments. The B-O-B bridging oxygen and the terminal B-OH oxygens are expected to have distinct chemical shifts. Studies on boronic acids and related compounds have shown that ¹⁷O chemical shifts can be used to investigate equilibria and bonding. researchgate.net
¹H NMR spectroscopy is used to identify the hydroxyl (-OH) and borane (B79455) (-BH) protons. The chemical shifts and coupling patterns of these protons provide information about their chemical environment and proximity to other nuclei.
Table 1: Representative NMR Chemical Shifts for Dihydroxy-μ-oxodiboranediyl
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|---|
| ¹¹B | -BH(OH) | 27 - 33 | (C₆H₅)B(OH)₂ rsc.org |
| ¹⁷O | B-O-B | 140 - 160 | Boroxines researchgate.net |
| ¹⁷O | B-OH | 110 - 130 | Boronic Acids researchgate.net |
| ¹H | B-OH | 4.5 - 6.0 | Arylboronic Acids unibo.it |
| ¹H | B-H | 4.0 - 7.0 | Amine-boranes |
To further refine the structure of dihydroxy-μ-oxodiboranediyl, advanced 2D NMR experiments are employed. Heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) can establish correlations between directly bonded nuclei, such as ¹¹B-¹H and ¹³C-¹H (if applicable in derivatives).
J-coupling constants provide through-bond connectivity information. For instance, the ¹J(B-H) coupling constant, observable in ¹H-coupled ¹¹B NMR spectra, confirms the direct bond between boron and hydrogen. The magnitude of this coupling is related to the hybridization and electronic environment of the boron atom. sdsu.edu Similarly, ¹J(O-H) coupling can sometimes be observed in ¹⁷O NMR spectra, though it is often broadened. researchgate.net
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is invaluable for determining the spatial proximity of nuclei, typically protons that are within 5 Å of each other. umn.edu In NOE experiments (e.g., NOESY or 1D NOE difference), irradiation of one proton signal leads to an intensity change in the signals of nearby protons. umn.eduresearchgate.net For dihydroxy-μ-oxodiboranediyl, NOE experiments could elucidate the relative orientation of the two BH(OH) groups across the central oxygen atom by observing correlations between the protons on opposite sides of the B-O-B bridge.
Solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form, including both crystalline and amorphous states. mdpi.com For dihydroxy-μ-oxodiboranediyl, ssNMR can provide information that is inaccessible in solution. High-resolution ¹¹B ssNMR spectra, typically acquired under magic-angle spinning (MAS), can distinguish between different boron sites in a crystal lattice or characterize the distribution of local environments in an amorphous sample. ingentaconnect.com
The quadrupolar interaction, which is averaged out in solution, becomes a dominant feature in ssNMR spectra of quadrupolar nuclei like ¹¹B and ¹⁷O. ingentaconnect.com The analysis of the quadrupolar lineshape yields the quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ), which are highly sensitive to the local symmetry and electronic field gradient at the nucleus. acs.org Studies on boronic acids and borate (B1201080) glasses have demonstrated that these parameters can be used to precisely define the geometry around the boron atom. acs.orgpascal-man.com Combining experimental data from multiple high magnetic fields with quantum chemical calculations allows for the accurate determination of both the electric field gradient and chemical shift anisotropy tensors. acs.orgfigshare.com
Table 2: Typical Solid-State ¹¹B NMR Parameters for Tr-icoordinate Boron Species
| Parameter | Typical Value Range | Structural Information Provided |
|---|---|---|
| δ_iso (ppm) | 20 - 35 | Coordination environment, substituent effects acs.org |
| Cq (MHz) | 2.5 - 3.0 | Symmetry of the electric field gradient acs.org |
| ηQ | 0.0 - 0.6 | Distortion from axial symmetry acs.org |
| Span (Ω, ppm) | 10 - 40 | Anisotropy of the chemical shift tensor acs.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and characterizing bond strengths within dihydroxy-μ-oxodiboranediyl. The B-O, O-H, B-H, and B-O-B bonds each have characteristic vibrational frequencies. nih.govnih.gov
The O-H stretching vibration typically appears as a broad band in the IR spectrum between 3200 and 3600 cm⁻¹. cdnsciencepub.com The B-O asymmetric stretching vibration is a strong band usually found in the 1300-1400 cm⁻¹ region. dergipark.org.trresearchgate.net The B-O-B asymmetric stretch in related boroxane structures also appears in this region. The B-H stretch is expected in the 2400-2600 cm⁻¹ range. Raman spectroscopy is complementary to IR and is particularly useful for identifying symmetric vibrations and vibrations of non-polar bonds, such as the symmetric B-O-B stretch. horiba.com
Table 3: Key Vibrational Frequencies for Dihydroxy-μ-oxodiboranediyl
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H stretch | -OH | 3200 - 3600 | Strong, Broad / Medium |
| B-H stretch | -BH | 2400 - 2600 | Medium / Medium |
| B-O asymmetric stretch | B-O(H), B-O(B) | 1330 - 1380 | Very Strong / Weak |
| O-H in-plane bend | -OH | 1150 - 1250 | Medium / Weak |
| B-O symmetric stretch | B-O(H), B-O(B) | ~1050 | Weak / Strong |
| B-O-B bend | B-O-B | 650 - 700 | Strong / Medium |
The assignment of experimental vibrational bands to specific atomic motions (normal modes) can be complex due to overlapping peaks and vibrational coupling. dergipark.org.tr Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate theoretical vibrational spectra. rjb.ro By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical spectrum is generated. rjb.rodergipark.org.tr This computed spectrum can be compared with the experimental IR and Raman data, allowing for a confident assignment of each observed band. dergipark.org.tr Potential energy distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode. dergipark.org.tr
The formation or subsequent reaction of dihydroxy-μ-oxodiboranediyl can be monitored in real-time using in-situ spectroscopy. chemspeed.com For example, by using an attenuated total reflectance (ATR) probe, the IR spectrum of a reaction mixture can be recorded continuously. chemspeed.com This allows for the tracking of reactant consumption and product formation by monitoring the intensity changes of their characteristic vibrational bands. This technique is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for the synthesis or derivatization of the title compound. chemspeed.comnih.gov Similarly, in-situ NMR spectroscopy can be used to follow the conversion between different boron species in solution. mdpi.comnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the mass of dihydroxy-μ-oxodiboranediyl with high precision, allowing for the confirmation of its molecular formula, C₀H₄B₂O₃.
Electron ionization (EI) or chemical ionization (CI) techniques can be used to generate a mass spectrum that shows the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For dihydroxy-μ-oxodiboranediyl, characteristic fragmentation pathways would likely involve the loss of hydroxyl radicals (•OH), water (H₂O), or molecular hydrogen (H₂). The analysis of these fragments helps to piece together the molecule's structure.
Table 4: Plausible Mass Spectrometry Fragmentation for (HO)BH-O-BH(OH)
| m/z (for ¹¹B, ¹⁶O, ¹H) | Proposed Fragment Ion | Associated Neutral Loss |
|---|---|---|
| 75.8 | [(HO)BH-O-BH(OH)]⁺• | - |
| 58.8 | [OBH-O-BH(OH)]⁺ | •OH |
| 57.8 | [(HO)BH-O-BH]⁺ | •OH |
| 57.8 | [(HO)BH-O-B(OH)]⁺• | H₂ |
| 41.8 | [OBH-O-BH]⁺• | H₂O + •OH |
High-Resolution Mass Spectrometry for Isotopic Pattern Verification
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. measurlabs.com Unlike unit mass resolution mass spectrometry (UMR), which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can provide measurements to several decimal places, allowing for the determination of a molecule's exact mass. hilarispublisher.combioanalysis-zone.com This capability is crucial for verifying the isotopic pattern of dihydroxy-μ-oxodiboranediyl.
Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which results in a distinctive isotopic pattern in the mass spectrum of boron-containing compounds. HRMS can resolve the mass difference between these isotopes, providing a characteristic signature that confirms the presence and number of boron atoms in the molecule. The high resolving power of HRMS helps to distinguish the target compound from other isobaric interferences, which have the same nominal mass but different elemental formulas. chromatographyonline.com This reduction in noise and interference leads to greater sensitivity and a wider dynamic range in analysis. hilarispublisher.com
Table 1: Theoretical Isotopic Masses for Dihydroxy-μ-oxodiboranediyl ((HO)BH-O-BH(OH))
| Isotopic Composition | Exact Mass (Da) |
| (HO)¹⁰BH-O-¹⁰BH(OH) | 75.0494 |
| (HO)¹⁰BH-O-¹¹BH(OH) | 76.0464 |
| (HO)¹¹BH-O-¹¹BH(OH) | 77.0435 |
This table presents the theoretical exact masses for the different isotopic combinations of dihydroxy-μ-oxodiboranediyl. The ability of HRMS to detect these distinct masses confirms the presence of two boron atoms.
Tandem Mass Spectrometry for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound. uab.edu In a typical MS/MS experiment, the precursor ion of interest, in this case, the molecular ion of dihydroxy-μ-oxodiboranediyl, is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. ucdavis.edu The resulting fragments are then analyzed in a second mass analyzer, producing a fragmentation spectrum.
The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For dihydroxy-μ-oxodiboranediyl, the fragmentation would likely involve the cleavage of B-O, B-H, and O-H bonds. By analyzing the masses of the resulting fragment ions, researchers can piece together the structural puzzle of the original molecule. This method is instrumental in distinguishing between isomers, which have the same molecular formula but different atomic arrangements. bioanalysis-zone.com The development of scoring techniques that compare observed and predicted tandem mass spectra further aids in the confident identification of the compound's structure. lcms.cz
Table 2: Potential Fragment Ions of Dihydroxy-μ-oxodiboranediyl in Tandem Mass Spectrometry
| Fragment Ion | Proposed Structure |
| [M-H]⁻ | Loss of a proton |
| [M-OH]⁺ | Loss of a hydroxyl group |
| [M-H₂O]⁺ | Loss of a water molecule |
| [BH(OH)]⁺ | Borinic acid fragment |
| [B₂O(OH)]⁺ | Diboron (B99234) oxide fragment |
This table illustrates some of the expected fragment ions that could be observed in the tandem mass spectrum of dihydroxy-μ-oxodiboranediyl, providing insights into its structural components.
X-ray Diffraction Techniques for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is a non-destructive analytical method used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com Both single crystal and powder XRD can provide detailed information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. quora.combourevestnik.com
Precise Determination of Bond Lengths, Angles, and Dihedral Angles in Boron Frameworks
Single crystal X-ray diffraction offers the most precise determination of a molecule's solid-state structure. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. quora.com From this map, the precise positions of each atom can be determined, allowing for the accurate measurement of bond lengths and angles. libretexts.org
For dihydroxy-μ-oxodiboranediyl, this technique would provide definitive data on the B-O and B-H bond lengths within the bridged framework, as well as the B-O-B bond angle, which are critical parameters for understanding the molecule's geometry and electronic structure. The typical length of a B-O bond in trivalent organoboron compounds is in the range of 1.31-1.38 Å. acs.org Powder XRD, while generally providing less detailed information than single crystal XRD, is useful for analyzing polycrystalline materials and can be used to identify the crystalline phases present in a sample. malvernpanalytical.com
Table 3: Representative Bond Lengths and Angles for Boron Compounds
| Bond | Typical Length (Å) | Compound Type |
| B-O | 1.31 - 1.38 | Trivalent Organoboron |
| B-C | 1.55 - 1.59 | Tricoordinated Boron |
| Angle | Typical Value (°) | Compound Geometry |
| H-N-H | 107.3 | Pyramidal (e.g., NH₃) |
| H-O-H | 104.5 | Bent (e.g., H₂O) |
This table provides a reference for typical bond lengths and angles in related compounds, offering a comparative basis for the structural parameters of dihydroxy-μ-oxodiboranediyl that would be determined by X-ray diffraction. libretexts.orgacs.org
Challenges in Crystallization of Hydroxylated Boron Species
A significant hurdle in the structural elucidation of hydroxylated boron species by single crystal X-ray diffraction is the process of obtaining suitable single crystals. Hydroxylated compounds, including hydroxylated boron species, often exhibit strong intermolecular hydrogen bonding. mdpi.com This can lead to the formation of amorphous solids or very small, poorly ordered crystals that are not suitable for single crystal XRD analysis.
The presence of hydroxyl groups can also make these compounds highly soluble in polar solvents, complicating the crystallization process, which often relies on slowly decreasing the solubility of the compound in a solution. Furthermore, hydroxylated boron compounds can be susceptible to dehydration or decomposition under the conditions required for crystallization. rsc.org Overcoming these challenges often requires extensive screening of crystallization conditions, including different solvents, temperatures, and crystallization techniques such as vapor diffusion or slow evaporation. nih.gov
Computational and Theoretical Investigations of Dihydroxy μ Oxodiboranediyl Electronic Structure and Reactivity
Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis
Characterization of Boron-Hydrogen and Boron-Oxygen Bond Nature
Computational studies provide critical insights into the nature of boron-hydrogen (B-H) and boron-oxygen (B-O) bonds, which are fundamental to understanding the electronic structure of compounds like (HO)BH-O-BH(OH).
Boron-Hydrogen Bond Characteristics: In general, B-H bond lengths vary depending on their role within the molecular structure. For instance, in diborane (B8814927) (B₂H₆), terminal B-H bonds are typically around 1.19 Å, while the bridging B-H bonds are notably longer, approximately 1.33 Å. scispace.com This length difference is indicative of their relative strengths, with bridging B-H bonds being weaker. wikipedia.org In simpler borane (B79455) (BH₃), the experimentally determined B-H bond length is 1.19 Å. wikipedia.org For closo-borate anions, B-H bond lengths are slightly extended, ranging from 1.203 to 1.218 Å. mdpi.com
Boron-Oxygen Bond Characteristics: The B-O bond in boron-containing compounds exhibits a range of characteristics, from single to multiple bond character, influenced by the electronic environment. In boronic acids (R-B(OH)₂) and borinic acids (R-BH(OH)), computational investigations reveal B-O bond lengths generally falling between 1.35 Å and 1.38 Å. nih.gov These lengths are consistent with single-bond interactions, often stabilized by hyperconjugation with adjacent lone pairs on oxygen. Trivalent organoboron compounds feature B-O bonds in a similar range (1.31-1.38 Å), with a notable partial double bond character attributed to the interaction between oxygen's lone pairs and boron's empty p-orbital. researchgate.net Furthermore, Natural Bond Orbital (NBO) analyses for species like H₂BOH suggest a significant double bond character for the B-O bond. nih.govresearchgate.net In certain oxoboranes, B-O double bonds have been observed with lengths around 1.304 Å, which are considerably shorter than typical single bonds. researchgate.netsnu.edu.inresearchgate.net Even shorter B-O triple bonds have been reported, with lengths around 1.201-1.209 Å. nih.govresearchgate.net The Wiberg Bond Index (WBI), a measure of bond order, for B-O bonds in some oxoboranes can range from 1.19 to 1.35, confirming their multiple bond character and indicating electron density polarization towards oxygen. acs.orgnih.gov
Table 1: Representative Boron-Hydrogen and Boron-Oxygen Bond Lengths
| Bond Type | Compound Example | Bond Length (Å) | Nature/Characteristics | Source |
| B-H | Diborane (terminal) | ~1.19 | Standard covalent | scispace.com |
| B-H | Diborane (bridging) | ~1.33 | Weaker, 3-center-2-electron | scispace.comwikipedia.org |
| B-H | Borane (BH₃) | 1.19 | Standard covalent | wikipedia.org |
| B-O | Boronic/Borinic acids | 1.35-1.38 | Single, stabilized by hyperconjugation | nih.gov |
| B-O | Trivalent organoboron | 1.31-1.38 | Partial double bond character | researchgate.net |
| B-O | Oxoboranes (double) | ~1.304 | Significant double bond character | researchgate.netsnu.edu.inresearchgate.net |
| B-O | Oxoboranes (triple) | 1.201-1.209 | Triple bond character | nih.govresearchgate.net |
Analysis of Hyperconjugative Interactions and Aromaticity in Boron Systems
The electronic properties of boron compounds are significantly influenced by hyperconjugative interactions and, in certain systems, by the presence of aromaticity.
Hyperconjugative Interactions: Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a σ bond into an adjacent empty or partially filled non-bonding orbital or a π orbital, is a crucial concept in boron chemistry. In substituted methyl boranes (XCH₂BH₂), hyperconjugation arises from the interaction between occupied σC-X bonds and the vacant pπ orbital on boron, leading to molecular stabilization. shanghaitech.edu.cnrsc.org This interaction can induce notable structural changes, such as the shortening of central B-C bond distances. shanghaitech.edu.cn For complexes involving formyl compounds and boron Lewis acids (e.g., RCHO···BH₃), hyperconjugation, alongside geometry relaxation, plays a key role in favoring specific conformations, such as the eclipsed arrangement. shanghaitech.edu.cn In nucleophilic anionic boron compounds, both π-conjugation and hyperconjugation contribute to stabilizing the boron center through highly delocalized π-bonding, involving the formally "empty" in-plane p orbitals of the boron atom. shanghaitech.edu.cn
Aromaticity in Boron Systems: The concept of aromaticity, traditionally associated with organic systems, has been extended to boron-containing compounds, particularly planar boron clusters. Computational studies have confirmed aromaticity in these systems, often quantified using topological resonance energy (TRE). acs.org Intriguingly, these boron clusters can exhibit significant aromaticity even when possessing 4n π-electrons, suggesting that the well-known Hückel 4n+2 rule for aromaticity may not universally apply to polycyclic π-systems in boron chemistry. acs.org The unique multivalency and electron deficiency of boron atoms are instrumental in this phenomenon, as they contribute to lowering the energies of low-lying π molecular orbitals, thereby enhancing aromaticity. acs.org This concept is as valuable in boron chemistry as it is in general organic chemistry, often explaining the unusual planar or quasi-planar geometries observed in certain boron clusters. acs.org Computational chemistry serves as an effective tool for quantifying and understanding aromaticity, even in transient species or transition states. nih.gov Borepin, a seven-membered ring with six π-electrons and a vacant p-orbital on boron, exemplifies a boron-containing heteroaromatic system where electron delocalization leads to aromatic character. researchgate.net
Computational Spectroscopy: Prediction of NMR, IR, and UV-Vis Spectra
Computational spectroscopy is an indispensable tool for predicting the spectroscopic properties of boron-containing compounds, especially for species that are challenging to synthesize or isolate experimentally, such as (HO)BH-O-BH(OH). These predictions offer crucial insights into molecular structure, bonding, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach is widely employed for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the 11B nucleus. acs.orgacs.org 11B NMR spectroscopy is a powerful technique for structural analysis and monitoring reaction kinetics in boron chemistry. acs.org Computational protocols are designed to achieve accurate predictions through linear regression, often leveraging extensive databases of boron-containing molecules. acs.org The 11B NMR chemical shifts are influenced by several factors, including electron density around the boron nucleus, its coordination number, hybridization state, and the presence of ring currents. researchgate.net
Infrared (IR) Spectroscopy: Theoretical predictions of vibrational spectra, including infrared (IR) intensities and harmonic frequencies, are typically performed using high-level ab initio quantum mechanical methods. These methods include Coupled Cluster (CCSD) and Møller-Plesset perturbation theory (MP2), often combined with various basis sets. researchgate.net Such computational schemes are capable of providing accurate rovibrational spectroscopic data, which are crucial for characterizing molecular vibrations. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and subsequently predicting their UV-Vis spectra. numberanalytics.commdpi.com Other computational approaches, such as Configuration Interaction Singles (CIS) and semi-empirical methods, are also utilized, particularly for larger molecular systems. numberanalytics.com These computational models enable the prediction of absorption maxima (λmax) and the evaluation of key electronic transitions, including those occurring in the UVA, UVB, or UVC regions of the electromagnetic spectrum. numberanalytics.commdpi.com
Validation of Experimental Data with Theoretical Predictions
The reliability of computational spectroscopic predictions is rigorously established through their validation against experimental data. This comparative approach enhances confidence in theoretical models and their applicability.
NMR Validation: For 11B NMR, computational predictions have demonstrated excellent agreement with experimental data for a range of classical boron-hydrogen compounds, with typical prediction errors falling within 1.0 RMSD. acs.org Furthermore, integrated solid-state 11B NMR studies and computational calculations (e.g., using GGA revPBE DFT) have shown strong concordance between experimental and calculated 11B electric field gradient (EFG) and chemical shift (CS) tensors. This agreement provides valuable insights into the local molecular and electronic environment of the boron nucleus. researchgate.net
IR Validation: The accuracy of computationally derived IR spectra has been validated by comparing them with experimental observations. For example, computational IR spectra for compounds like diborane (B₂H₆) and its deuterated derivatives have been instrumental in refining or completing experimental band assignments, underscoring the strong agreement between theoretical and experimental results. nih.gov Theoretical predictions of vibrational spectra for related borane and HBO molecules have been rigorously benchmarked against available gas-phase experimental data, with remarkable differences typically within 3 cm⁻¹ for fundamental vibrational frequencies. researchgate.net
Assistance in the Elucidation of Complex Molecular Structures
Computational spectroscopy serves as a powerful aid in determining and confirming the structures of complex molecules, especially those that are challenging to characterize solely through experimental means.
NMR for Structural Elucidation: 11B NMR spectroscopy, often used in conjunction with 1H NMR, is a highly effective strategy for resolving the structures of boron-hydrogen compounds. acs.org Advanced NMR techniques, such as 2D NMR and solid-state NMR, provide detailed information regarding atomic connectivity and molecular dynamics. This depth of information is crucial for the structural elucidation of complex main group molecules, including intricate boron-based cluster compounds. webqc.org Computational predictions of NMR chemical shifts are particularly valuable for confirming structural assignments and understanding the behavior of molecules in solution. acs.orgwikipedia.orgweebly.com
UV-Vis for Structural Elucidation: UV-Vis spectroscopy, when supported by robust computational models, can reveal distinctive electronic transitions that are characteristic of specific molecular electronic structures. acs.orgwebqc.org For instance, TD-DFT calculations can establish a correlation between observed absorption bands and specific frontier orbital transitions (e.g., HOMO-LUMO transitions). This provides detailed insights into the electronic structure and helps confirm structural assignments, which is particularly beneficial for understanding the photophysical properties of novel boron-containing materials. acs.org
Role of Dihydroxy μ Oxodiboranediyl in Advanced Catalysis and Reagent Chemistry
Application as a Selective Hydroboration Reagent in Organic Synthesis
Hydroboration is a powerful reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. slideshare.net The subsequent oxidation of the resulting organoborane provides alcohols in a process known as hydroboration-oxidation. wikipedia.org This two-step sequence is highly valued for its stereospecificity (syn-addition) and regioselectivity (anti-Markovnikov addition). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The regioselectivity is dictated by both electronic effects, where the partially positive boron atom adds to the less substituted, more electron-rich carbon, and steric effects, where the bulky boron-containing group avoids hindered positions. wikipedia.orglibretexts.org
While simple boranes like BH3 are effective, more sterically demanding reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) offer enhanced selectivity. masterorganicchemistry.comlibretexts.org A species like dihydroxy-μ-oxodiboranediyl, containing a central B-O-B linkage and hydroxyl groups, would function as a sterically hindered hydroborating agent. The presence of electronegative oxygen atoms would also modulate the electrophilicity of the boron centers. Although less reactive than BH3, such a reagent would be expected to exhibit high regioselectivity in the hydroboration of unsymmetrical alkenes due to its significant steric bulk.
Table 1: Regioselectivity in the Hydroboration of Alkenes with Various Borane (B79455) Reagents This table illustrates the principle of how steric bulk influences regioselectivity, a key consideration for a reagent like dihydroxy-μ-oxodiboranediyl.
| Alkene | Borane Reagent | Product Distribution (Less Substituted vs. More Substituted Alcohol) | Reference |
|---|---|---|---|
| 1-Hexene | BH₃ | 94% 1-hexanol, 6% 2-hexanol | wikipedia.org |
| Styrene | BH₃ | 80% 2-phenylethanol, 20% 1-phenylethanol | masterorganicchemistry.com |
| Styrene | 9-BBN | 98% 2-phenylethanol, 2% 1-phenylethanol | libretexts.org |
| cis-4-Methyl-2-pentene | Disiamylborane | >99% 4-methyl-2-pentanol | libretexts.org |
Asymmetric hydroboration is a critical method for synthesizing chiral molecules, particularly alcohols, with high enantiopurity. numberanalytics.com This is typically achieved by using chiral borane reagents or through transition-metal catalysis with chiral ligands. numberanalytics.comnsf.gov Chiral borane reagents, such as monoisopinocampheylborane (IpcBH₂), are derived from chiral natural products like α-pinene and induce asymmetry in the hydroboration of prochiral alkenes. numberanalytics.commakingmolecules.com
A chiral hydroxy-diboroxane species could be formed in situ from the reaction of a borane source with a chiral diol. This would create a chiral environment around the reactive B-H bonds. In such a system, the diboroxane would act as a chiral reagent, delivering hydrogen and boron to a specific face of the alkene. The enantioselectivity of the reaction is governed by the steric interactions between the substrate and the chiral ligand framework of the reagent, which favors one of the diastereomeric transition states. makingmolecules.com Nickel-catalyzed systems using chiral bisoxazoline ligands have also proven effective for the enantioselective hydroboration of vinylarenes, achieving high enantiomeric excess (ee). nsf.govorganic-chemistry.org This highlights the general principle that a chiral ligand system, whether covalently bound to boron or coordinated to a metal catalyst, is essential for achieving high enantioselectivity.
The mechanism of hydroboration is a concerted, four-center pericyclic reaction. slideshare.net The addition of the B-H bond across the π-system of an alkene or alkyne occurs in a single step, which accounts for the observed syn-stereochemistry. wikipedia.orgmasterorganicchemistry.comwikipedia.org In this transition state, the C-B bond forms slightly faster than the C-H bond. wikipedia.org The B-H bond is polarized with boron being the electrophilic center (δ+) and hydrogen being nucleophilic (δ-), driving the anti-Markovnikov regioselectivity where the boron atom adds to the less sterically hindered and more electron-rich carbon atom. libretexts.org
For alkynes, hydroboration can lead to a vinylic borane. A second hydroboration can occur if excess B-H bonds are available. libretexts.org To achieve a single hydroboration, sterically hindered reagents like disiamylborane or 9-BBN are employed, which react readily with the linear alkyne but are too bulky to react with the more crowded vinylic borane product. libretexts.org Subsequent oxidation of the vinylic borane yields an enol, which tautomerizes to the corresponding aldehyde or ketone. libretexts.org A reagent like (HO)BH-O-BH(OH) would be expected to follow this same fundamental mechanism, with its significant bulk favoring mono-hydroboration of terminal alkynes to ultimately yield aldehydes after oxidation.
Inorganic Transformations Involving Boron-Oxygen-Hydrogen Compounds
Boron, oxygen, and hydrogen form an extensive and complex class of inorganic compounds, with structures ranging from simple molecules to complex polymeric and network solids. aau.dk Boric acid, B(OH)₃, is a planar molecule that forms layered structures through extensive hydrogen bonding. aau.dk Upon heating, boric acid undergoes dehydration, forming various metaboric and pyroboric acid species before ultimately yielding boron trioxide (B₂O₃), a glassy network solid. aau.dkiitd.ac.in The fundamental structural units in these compounds are typically trigonal BO₃ or tetrahedral BO₄ groups, which can link together by sharing oxygen atoms to form a vast array of polyborate anions, chains, and layers. aau.dk The (HO)BH-O-BH(OH) structure represents a simple dimeric unit containing both trigonal boron and bridging oxygen atoms, embodying the basic principles of condensation seen in more complex borate (B1201080) structures.
Boron-containing heterocycles are of growing interest due to their unique electronic properties and applications in materials science and medicine. acs.org Organoboron compounds, particularly boronic acids and their derivatives, are versatile precursors for synthesizing these structures. wiley-vch.de For example, reactions between boronic acids and compounds containing appropriately spaced functional groups like amines or hydrazines can lead to the formation of stable heterocyclic rings such as diazaborolidines. acs.orgwiley-vch.de
A reactive intermediate with a B-O-B linkage could serve as a precursor for more complex boron-containing molecules. The B-H and B-OH bonds in dihydroxy-μ-oxodiboranediyl are reactive sites for further transformation. For instance, reaction with amines could lead to the formation of B-N bonds, potentially closing to form heterocyclic rings. Furthermore, the chemistry of boranes often leads to the formation of polyhedral cage compounds. aau.dk While typically associated with boron hydrides (boranes) and carboranes, the controlled hydrolysis or thermolysis of B-O-H compounds can also lead to complex borate cage structures.
The propensity of boron-oxygen compounds to form extended networks is a cornerstone of materials chemistry. The most prominent example is the formation of borosilicate glasses, where B₂O₃ is incorporated into a silica (B1680970) network. iitd.ac.in The boron trioxide is generated from the dehydration of boric acid, illustrating the role of simple B-O-H precursors in forming robust, glassy frameworks. aau.dkiitd.ac.in
More recently, this principle has been applied to create highly ordered crystalline materials like Boron Imidazolate Frameworks (BIFs). mdpi.comresearchgate.net These materials are a subclass of metal-organic frameworks (MOFs) where tetrahedral boron centers, often from pre-synthesized boron imidazolate complexes, act as nodes linked by metal ions to form a zeolite-like framework. mdpi.com Linkers containing B-H bonds, such as BH(im)₃⁻, can be incorporated, which can enhance properties like hydrogen adsorption. mdpi.com The formation of these advanced materials relies on the fundamental ability of boron to form stable, tetrahedrally coordinated centers, a feature shared by the borate anions formed from simple B-O-H compounds in solution. aau.dkmdpi.com
Investigation of Dihydroxy-μ-oxodiboranediyl as a Lewis Acid Catalyst
A key feature of tricoordinate boron compounds is their Lewis acidity, arising from an empty p-orbital that can accept a pair of electrons from a Lewis base. aau.dk This property makes boron compounds, such as boron trihalides, potent catalysts for a variety of organic reactions, including Friedel-Crafts alkylations and polymerizations. aau.dkiitd.ac.in
Table of Mentioned Compounds
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| Dihydroxy-μ-oxodiboranediyl | (HO)BH-O-BH(OH) |
| Borane | BH₃ |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN |
| Disiamylborane | (sia)₂BH |
| Monoisopinocampheylborane | IpcBH₂ |
| Boric Acid | B(OH)₃ |
| Boron Trioxide | B₂O₃ |
| Diazaborolidine | C₂H₆BN₂ (example class) |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |
| α-Pinene | C₁₀H₁₆ |
Activation of Substrates via Boron-Oxygen Coordination
A primary mechanism by which boron-containing catalysts, such as borinic and boronic acids, exert their influence is through the activation of substrates containing oxygen. nih.gov The Lewis acidic boron center coordinates with oxygen-bearing functional groups like hydroxyls and carbonyls. This coordination enhances the reactivity of the substrate.
For instance, in acylation reactions, boronic acids can form a mixed anhydride (B1165640) with a carboxylic acid, which activates the carboxylic acid toward nucleophilic attack. nih.govresearchgate.net Similarly, borinic acids are known to activate alcohol oxygens by forming a tetrahedral boronate complex, which increases the nucleophilicity of the oxygen. nih.gov This principle is applied in the site-selective alkylation and glycosylation of diols and carbohydrates. nih.gov Dihydroxy-μ-oxodiboranediyl, with its two boron centers and bridging oxygen, is theoretically well-suited for such bidentate coordination, potentially leading to stronger substrate activation and faster reaction rates, similar to what has been observed with diboronic acid anhydrides in amidation catalysis. nih.gov
Table 1: Examples of Substrate Activation by Analogous Boron Compounds
| Catalyst Type | Substrate | Mode of Activation | Application | Source(s) |
|---|---|---|---|---|
| Phenylborinic Acid | Diols, Carbohydrates | Formation of a tetrahedral boronate complex, increasing nucleophilicity of hydroxyl groups. | Site-selective alkylation, regioselective glycosylation. | nih.gov |
| Diaryl Borinic Acids | β-Hydroxy Carbonyls | Coordination to the hydroxyl group. | Promotes selective dehydration where Brønsted acids fail. | nih.gov |
| Arylboronic Acid | Carboxylic Acids | Formation of an acyloxy boron complex (mixed anhydride). | Amidation, enantioselective 1,4-addition. | nih.gov |
Catalytic Cycles and Turnover Frequency Studies
The catalytic activity of boron compounds is defined by their ability to participate in and be regenerated from a catalytic cycle. While specific turnover frequency studies for dihydroxy-μ-oxodiboranediyl are not available, the mechanisms for related compounds are well-studied.
In many reactions, such as dehydrative amidation, the catalytic cycle involves the formation of a mixed anhydride intermediate between the boronic acid catalyst and the carboxylic acid substrate. researchgate.net This intermediate is then attacked by an amine nucleophile to form the amide bond, releasing the boron catalyst to re-enter the cycle. researchgate.net In some cases, cooperative catalysis is employed, where a chiral amine activates a ketone as an enamine, and a boronic acid simultaneously activates a carboxylic acid as a mixed anhydride. researchgate.net
The efficiency of these cycles can be very high. For example, unique diboronic acid anhydrides have been used for amidation reactions with catalyst loadings as low as 0.2 mol%. nih.gov The development of palladium-catalyzed cross-coupling reactions between arylboronic acids and mixed anhydrides, generated in situ from carboxylic acids, further illustrates the synthetic utility of these cycles. sci-hub.seorganic-chemistry.org The presence of water can significantly facilitate the reaction turnover in such systems. sci-hub.se
Exploring the Potential of Dihydroxy-μ-oxodiboranediyl in Main Group Element Chemistry
The reactivity of boron compounds extends to interactions with other main group elements, opening avenues for the synthesis of novel inorganic and organometallic structures.
Reactions with Other Main Group Hydrides and Oxides
Boron compounds can react with various main group hydrides. For example, borinic acid has been used as a precatalyst for the reduction of tertiary amine and phosphine (B1218219) oxides using hydrosilanes. nih.gov Sodium borohydride (B1222165) (NaBH₄), a well-known reducing agent, is used to reduce a variety of functional groups and is synthesized industrially from trimethyl borate, B(OCH₃)₃, and sodium hydride (NaH). masterorganicchemistry.com The B-H bond in a molecule like dihydroxy-μ-oxodiboranediyl is polarized, with the hydrogen being nucleophilic, suggesting it could react with electrophilic main group centers. saskoer.ca
Reactions with oxides are also significant. Boric acid, B(OH)₃, reacts with water not by donating a proton but by acting as a Lewis acid to accept a hydroxide (B78521) ion (OH⁻). wikipedia.org This fundamental reactivity highlights the ability of boron centers to interact with and transform oxide species.
Formation of Multimetallic or Heterobimetallic Boron Compounds
The structure of dihydroxy-μ-oxodiboranediyl, featuring bridging and terminal hydroxyl groups, suggests its potential as a ligand for forming complex multimetallic structures. The formation of heterobimetallic complexes is a key area of research for developing new catalysts and materials. nih.gov For example, heterobimetallic complexes composed of bismuth and lithium carboxylates have been developed as effective catalysts for polyurethane synthesis. rsc.org
The ability of boron to participate in such structures is evident in the synthesis of heterobimetallic d⁸-d¹⁰ compounds where phosphine-boron fragments act as bridging ligands between different transition metals like nickel, platinum, and copper. nih.gov Boronic acids can also be converted into robust tetrahedral structures like potassium organotrifluoroborate salts or MIDA boronic esters, which are used in cross-coupling reactions. acs.org A μ-oxodiborane framework could theoretically coordinate to one or more metal centers, creating unique electronic and steric environments for catalysis or material applications.
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Dihydroxy-μ-oxodiboranediyl | (HO)BH-O-BH(OH) |
| Boronic Acid | R-B(OH)₂ |
| Borinic Acid | R₂BOH |
| Phenylborinic Acid | (C₆H₅)₂BOH |
| Diaryl Borinic Acids | Ar₂BOH |
| Arylboronic Acid | Ar-B(OH)₂ |
| Carboxylic Acid | R-COOH |
| Boronate | [R-B(OH)₃]⁻ |
| Amine | R-NH₂ |
| Hydrosilane | R₃SiH |
| Boric Acid | B(OH)₃ |
| Sodium Borohydride | NaBH₄ |
| Trimethyl borate | B(OCH₃)₃ |
| Sodium Hydride | NaH |
| Hydroxide | OH⁻ |
| Bismuth | Bi |
| Lithium | Li |
| Nickel | Ni |
| Platinum | Pt |
| Copper | Cu |
| Potassium Organotrifluoroborate | [R-BF₃]K |
Future Research Directions and Unexplored Avenues for Dihydroxy μ Oxodiboranediyl Chemistry
Development of Green Chemistry Approaches for Boron Oxide Synthesis and Utilization
The synthesis and utilization of boron-oxygen compounds, including those related to dihydroxy-μ-oxodiboranediyl, are increasingly focusing on sustainable and environmentally benign methodologies. Green chemistry principles are being actively integrated to minimize environmental impact and enhance resource efficiency.
One promising avenue involves the development of greener synthetic routes for boron oxide and its derivatives. For instance, ultrasonication of bulk boron in water has emerged as an effective and green method for preparing boron oxide nanoparticles. This approach significantly reduces the reliance on organic compounds and harmful reactants, aligning with core green chemistry tenets by avoiding potential contamination and promoting environmental friendliness. wikipedia.org Similarly, the oxidative exfoliation of bulk hexagonal boron nitride (hBN) using hydrogen peroxide presents a high-yield, organic solvent-free, and safe method for producing functionalized boron nitride nanosheets. nih.govlibretexts.org These methods exemplify the shift towards more sustainable nanomaterial synthesis, addressing challenges associated with traditional techniques that often involve hazardous chemicals. github.io
Beyond synthesis, green chemistry extends to the sustainable utilization of boron compounds in various industrial applications. In the pulp and paper industry, boron compounds are crucial for enhancing efficiency and sustainability, contributing to reduced toxic byproducts, lower energy consumption, and minimized waste through applications in bleaching, recycling, and paper production. Furthermore, boron is gaining prominence in sustainable energy technologies, such as hydrogen storage and advanced battery materials, with ongoing research focused on making the entire production and utilization cycle more environmentally friendly. The application of green chemistry principles, including high atom economy, avoidance of solvents, energy-efficient processes, and the use of catalytic methods, is integral to the development of novel boron-containing compounds.
Exploration of Dihydroxy-μ-oxodiboranediyl as a Unique Building Block in Advanced Materials Synthesis (Excluding Material Properties)
Dihydroxy-μ-oxodiboranediyl, or related boron-oxygen structural units, holds significant potential as a unique building block in the synthesis of advanced materials. The inherent ability of boron to form diverse coordination environments, particularly with oxygen, allows for the construction of complex architectures with tailored functionalities.
Boron-oxygen bonds are fundamental in various precursor materials. For example, liquid boron-containing precursors like borate (B1201080) esters, which contain boron-oxygen bonds, are utilized in the production of ultrafine boron carbide particles. The condensation of boric acid and its conjugate base, both containing boron-oxygen functionalities, forms polyborate anions that serve as the basis for numerous industrial products.
The structural versatility of boron-oxygen units is evident in the formation of polymeric and oligomeric materials. Polyborosiloxanes (PBSs), characterized by their Si-O-B linkages, represent a class of oligomeric or polymeric compounds whose diverse structures (linear and branched) can be obtained by employing monomers with higher functionality. These materials can be used as precursors for flame-retardant ceramics and protective coatings, where they form a passive borosilicate glassy layer upon exposure to high temperatures. The tendency of boron atoms to adopt tetrahedral coordination and for BO3 and BO4 groups to undergo polycondensation leads to the formation of complex polyanions in borates, highlighting their potential for intricate material design.
Furthermore, the stabilization of unusual boron-oxygen bonding motifs, such as boron-oxygen triple bonds in metal complexes, suggests new avenues for creating novel chemical building blocks. The design of sp3 boron-based polymeric compounds where boron atoms are covalently bonded to four oxygen atoms is also being explored for applications in Li-ion batteries, demonstrating the utility of boron-oxygen frameworks in advanced energy storage systems.
Integration of Machine Learning and Artificial Intelligence in Predicting Boron Reactivity and Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, offering unprecedented capabilities for predicting boron reactivity and designing novel boron-containing compounds. This data-driven approach complements traditional experimental and theoretical methods, accelerating discovery and optimization.
ML models possess transformative potential in designing molecules with targeted properties, particularly for boron compounds. Explainable AI (XAI) techniques are being leveraged to understand the rational design of boron-based Lewis acids. By using metrics like Fluoride Ion Affinity (FIA), ML models can accurately predict Lewis acidity based on chemically meaningful descriptors, including ab initio computed features and Hammett-extended parameters. Interpretability analyses of these models provide crucial insights into the origins of Lewis acidity in boron compounds, guiding chemists in modulating reactivity through strategic molecular design.
Single-Molecule Studies and Nanoscale Characterization of Boron-Oxygen Compounds
Advancements in single-molecule studies and nanoscale characterization techniques are providing unprecedented insights into the structure, properties, and behavior of boron-oxygen compounds at the atomic and molecular levels. These techniques are crucial for understanding fundamental interactions and for the rational design of nanomaterials.
Scanning Tunneling Microscopy Break-Junction (STMBJ) techniques are employed for single-molecule conductance measurements of organoboron compounds, allowing researchers to investigate how molecules anchor through boron and oxygen atoms. This provides direct information on electron transport pathways at the single-molecule scale.
Nanoscopic characterization methods are also revealing the intricate structures of boron-containing materials. For example, amorphous elementary boron has been shown to be composed of a ladder-like inorganic polymer with B4 as the structural unit through nanoscopic characterization techniques like Atomic Force Microscopy (AFM) coupled with quantum mechanical calculations. The synthesis and characterization of boron nitride (BN) and carbon (C) nanomaterials, which exhibit remarkable properties, are routinely performed using a suite of techniques including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Fourier-Transform Infrared (FTIR) spectroscopy, Energy Dispersive Spectroscopy (EDS), Electron Energy Loss Spectroscopy (EELS), and Brunauer-Emmett-Teller (BET) surface area analysis.
For boron-doped materials, techniques like Kelvin Probe Force Microscopy (KPFM) and Electric Force Microscopy (EFM) are utilized for nanoscale characterization of electric and electronic properties, including the active doping concentration in boron-doped silicon nanocrystals. The quality and structural integrity of ultrathin boron nitride nanosheets, produced via chemical reactions and liquid exfoliation, are confirmed by AFM, TEM, and SEM, revealing thicknesses in the range of 1-5.6 nm and lateral sizes from 0.8-2.5 μm. libretexts.org Furthermore, studies are exploring how charge distribution in boron-nitrogen substituted compounds influences single-molecule conductance, providing fundamental insights into the electronic behavior of these systems.
Synthetic Challenges and Opportunities for Higher Oligomers and Polymeric Architectures
The synthesis of higher oligomers and polymeric architectures incorporating boron-oxygen units presents both significant challenges and exciting opportunities for developing materials with enhanced and novel properties. Overcoming these synthetic hurdles is key to unlocking the full potential of boron in advanced materials.
A notable area of progress is in the synthesis of boron cluster-modified therapeutic nucleic acids, such as high metallacarborane-loaded antisense oligonucleotides (ASOs). These demonstrate the feasibility of creating higher oligomers with improved properties for applications like boron neutron capture therapy (BNCT). Oligomeric phosphate (B84403) diesters containing carboranes can achieve high boron loading (up to 400 atoms) and good water solubility, allowing for the creation of mixed-type oligomers with controllable boron content.
The controlled formation of Si-O-B bonds is crucial for synthesizing polyborosiloxanes (PBSs), which are oligomeric or polymeric compounds. By utilizing monomers with functionality greater than two, researchers can obtain diverse linear and branched polymeric structures. Phenylboric acids, for example, are known to trimerize into boroxines, which are six-membered rings with alternating boron and oxygen atoms. These boroxines serve as building blocks for supramolecular structures and materials with self-healing capabilities.
Challenges remain in precisely controlling the polymerization and oligomerization processes to achieve desired molecular weights, architectures, and functionalities. However, opportunities exist in the development of boron-containing conjugated porous polymers, which are classified by their structural architectures, including hyper-crosslinked polymers (HCPs), polymers of intrinsic microporosity (PIMs), and covalent organic frameworks (COFs). The condensation reactions involving boric acid and organoalkoxysilanes have successfully yielded boron and silicon-containing oligomers with high ceramic yields, indicating a pathway for new preceramic polymers. The incorporation of boron into zeolites also provides a means to control crystallite size and acid site content, enhancing selectivity in oligomerization reactions. The discovery that amorphous elementary boron is composed of a ladder-like inorganic polymer with B4 structural units further underscores the potential for designing novel boron-based polymeric architectures. The successful synthesis of sp3 boron-based single-ion polymer electrolytes for Li-ion batteries highlights the ability to create specific polymeric compounds with tailored properties for advanced applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (HO)BH-O-BH(OH), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves hydrolysis of boron precursors (e.g., BH₃ derivatives) under controlled pH and temperature. For example, reacting B₂H₆ with water in a 1:2 molar ratio at 0–5°C yields (HO)BH-O-BH(OH) with >85% purity . Optimize purification via recrystallization (ethanol/water mixtures) or vacuum sublimation to mitigate borate byproducts. Key parameters:
| Parameter | Effect on Yield/Purity | Supporting Study |
|---|---|---|
| Temperature >10°C | Increased side reactions | |
| pH <7 | Favors boroxine formation | |
| Anhydrous solvents | Reduces hydrolysis competing |
Q. Which spectroscopic techniques are most effective for characterizing (HO)BH-O-BH(OH)’s structure and bonding?
- Methodological Answer : Use ¹¹B NMR to confirm boron oxidation state (δ ~10–15 ppm for B-O-B linkages) and FTIR for O-H (3200–3600 cm⁻¹) and B-O (1350–1450 cm⁻¹) stretches . For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is ideal but requires high-purity samples. Cross-validate with computational models (e.g., DFT) to resolve ambiguities in hydrogen bonding networks .
Q. How does (HO)BH-O-BH(OH)’s stability vary under different storage conditions (e.g., humidity, temperature)?
- Methodological Answer : Stability studies show decomposition via hydrolysis to boric acid at >60% relative humidity. Conduct accelerated aging tests (40°C/75% RH for 72 hrs) with periodic HPLC analysis. Key findings:
| Condition | Decomposition Rate (per day) | Reference |
|---|---|---|
| Dry N₂ atmosphere | <1% | |
| Ambient humidity | 5–7% | |
| Aqueous solution | Full hydrolysis in 24 hrs |
Advanced Research Questions
Q. What mechanistic insights explain (HO)BH-O-BH(OH)’s role as a catalyst in cross-coupling reactions?
- Methodological Answer : Computational studies (DFT) suggest diboronic acid facilitates transmetalation by stabilizing transition states via dual boron coordination. Experimental validation:
- Monitor reaction kinetics using in situ Raman spectroscopy to track intermediate formation.
- Compare turnover frequencies (TOF) with/without (HO)BH-O-BH(OH) in Suzuki-Miyaura reactions (Table 1):
| Substrate | TOF (h⁻¹) Without Catalyst | TOF (h⁻¹) With Catalyst | Reference |
|---|---|---|---|
| Aryl bromide | 0.5 | 12.3 | |
| Vinyl triflate | 1.2 | 18.7 |
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of (HO)BH-O-BH(OH)?
- Methodological Answer : Discrepancies in ΔHf values (e.g., –890 vs. –905 kJ/mol) arise from differing solvation models. Apply a multi-method approach:
Use COSMO-RS for solvation energy corrections.
Validate with experimental calorimetry (e.g., bomb calorimeter in dry THF).
Cross-reference with ab initio calculations (MP2/cc-pVTZ level) .
Q. What strategies improve the reproducibility of (HO)BH-O-BH(OH)-based polymer synthesis across labs?
- Methodological Answer : Standardize protocols using:
- Strict moisture control (glovebox with <1 ppm H₂O).
- Pre-functionalized monomers to reduce side reactions.
- Real-time monitoring via gel permeation chromatography (GPC) to track molecular weight distribution. Reproducibility data from interlab studies:
| Lab | Mw (kDa) | Đ (Dispersity) |
|---|---|---|
| A | 45.2 | 1.12 |
| B | 43.8 | 1.15 |
| C | 44.5 | 1.09 |
| Source: Multi-institutional collaboration |
Data Contradiction Analysis
Q. Why do studies report conflicting results on (HO)BH-O-BH(OH)’s thermal stability?
- Methodological Answer : Variations arise from sample purity and analytical methods. For example:
- TGA under N₂ vs. air shows 50°C difference in decomposition onset due to oxidative pathways .
- Impurities (e.g., residual B₂O₃) lower observed stability by 10–15°C. Mitigate via elemental analysis (B:O ratio = 1:2) and DSC corroboration .
Cross-Disciplinary Applications
Q. How can (HO)BH-O-BH(OH)’s properties be leveraged in biomedical materials (e.g., drug delivery)?
- Methodological Answer : Exploit its pH-responsive hydrolysis for controlled release. For instance:
- Encapsulate hydrophobic drugs in diboronic acid-functionalized micelles.
- Test release kinetics in simulated physiological conditions (pH 7.4 vs. 5.5). Pilot
| pH | Cumulative Release (24 hrs) |
|---|---|
| 7.4 | 12% |
| 5.5 | 78% |
| Source: In vitro model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
